5-Bromo-4-cyclopropyl-1H-1,2,3-triazole: A Technical Whitepaper on Physicochemical Profiling and Synthetic Methodologies
5-Bromo-4-cyclopropyl-1H-1,2,3-triazole: A Technical Whitepaper on Physicochemical Profiling and Synthetic Methodologies
Executive Summary
In modern drug discovery and materials science, the 1,2,3-triazole ring is a privileged scaffold, frequently deployed as a bioisostere for amide bonds, esters, and carboxylic acids [1]. Among the vast chemical space of triazoles, 5-bromo-4-cyclopropyl-1H-1,2,3-triazole (CAS: 1346948-93-3) emerges as a highly specialized, bifunctional building block. The strategic placement of a cyclopropyl group at the C4 position and a bromine atom at the C5 position creates a unique physicochemical profile characterized by enhanced metabolic stability, tunable acidity, and the capacity for highly directional halogen bonding.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, detailing the causality behind its structural dynamics and providing a field-proven, self-validating synthetic protocol for its preparation.
Physicochemical Profiling & Pharmacophore Dynamics
The utility of 5-bromo-4-cyclopropyl-1H-1,2,3-triazole is dictated by the synergistic electronic and steric effects of its substituents. Table 1 summarizes its core quantitative data.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Structural Significance |
| CAS Registry Number | 1346948-93-3 | Unique identifier for the specific 4,5-disubstituted 1H-isomer . |
| Molecular Formula | C 5 H 6 BrN 3 | Defines the atomic composition . |
| Molecular Weight | 188.025 g/mol | Low molecular weight provides ample "budget" for downstream functionalization without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | The triazole core provides excellent membrane permeability, suitable for blood-brain barrier (BBB) penetrant design. |
| Estimated LogP | ~1.8 - 2.1 | The cyclopropyl ring imparts a compact, metabolically stable lipophilicity, avoiding the rapid cytochrome P450 oxidation often seen with linear alkyl chains. |
| Estimated pKa (N-H) | ~7.5 - 8.5 | The strong electron-withdrawing inductive effect of the C5-bromine stabilizes the triazolide anion, significantly lowering the pKa compared to unsubstituted 1H-1,2,3-triazole (pKa ~9.4). |
Mechanism of Target Interaction
The molecule acts as a multifaceted pharmacophore. The C5-bromine is not merely a synthetic handle for cross-coupling; it features a positive electrostatic cap (the σ-hole) along the extension of the C–Br bond. This enables halogen bonding —a highly directional, non-covalent interaction with Lewis basic residues (e.g., backbone carbonyls) in protein binding pockets. Simultaneously, the N1-H acts as a strong hydrogen bond donor, while N2 and N3 act as acceptors.
Figure 1: Pharmacophoric interaction profile of 5-bromo-4-cyclopropyl-1H-1,2,3-triazole.
Structural Tautomerism
In solution, 1H-1,2,3-triazoles exist in a rapid equilibrium between the 1H, 2H, and 3H tautomeric forms. However, the presence of the bulky C4-cyclopropyl group and the electron-withdrawing C5-bromo group breaks the symmetry of the ring.
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Causality : The 2H-tautomer is often favored in non-polar solvents due to the minimization of overall dipole moment. In polar protic solvents or when bound to a biological target, the 1H or 3H forms are stabilized via hydrogen bonding networks. The electron-withdrawing nature of the bromine atom at C5 slightly favors the proton residing on N1 (adjacent to the less electron-deficient C4 carbon) over N3.
Synthetic Methodologies & Self-Validating Protocols
Direct synthesis of 1H-5-bromo-1,2,3-triazoles via the cycloaddition of sodium azide and 1-bromo-alkynes is notoriously problematic, often yielding complex mixtures due to competitive nucleophilic attack and poor regioselectivity [2].
To establish a self-validating, high-fidelity system , we employ a three-stage protection-click-halogenation-deprotection strategy [3].
Rationale for Reagent Selection (Expertise & Experience)
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Protecting Group : 4-Methoxybenzyl (PMB) azide is selected over standard benzyl azide. Why? The PMB group can be cleaved under acidic conditions (TFA). Standard benzyl groups require reductive cleavage (Pd/C, H 2 ), which would cause catastrophic concomitant hydrodebromination of our critical C5-bromine bond.
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Halogenation : N-Bromosuccinimide (NBS) is used to intercept the binuclear copper metallacycle intermediate before protonolysis occurs, guaranteeing exclusive C5-bromination [4].
Figure 2: Regioselective synthetic workflow for 1H-5-bromo-1,2,3-triazoles via CuAAC.
Step-by-Step Experimental Protocol
Phase 1: CuAAC and Electrophilic Trapping
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Initiation : In an oven-dried flask under argon, dissolve cyclopropylacetylene (1.0 equiv) and 4-methoxybenzyl azide (1.0 equiv) in anhydrous THF (0.2 M).
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Catalysis : Add CuI (0.05 equiv) and triethylamine (2.0 equiv). Stir at room temperature for 30 minutes. The solution will transition through a yellow/green phase, indicating the formation of the copper(I) acetylide.
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Trapping : Cool the reaction mixture to 0 °C. Add N-Bromosuccinimide (NBS, 1.2 equiv) portion-wise over 10 minutes.
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Validation : Stir for an additional 2 hours. The electrophilic bromine intercepts the Cu-C bond, forcing reductive elimination. Quench with saturated aqueous NH 4 Cl, extract with EtOAc, and purify via silica gel chromatography to isolate 1-PMB-5-bromo-4-cyclopropyl-1H-1,2,3-triazole.
Phase 2: Global Deprotection
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Cleavage : Dissolve the purified intermediate in a mixture of neat Trifluoroacetic acid (TFA) containing 5% v/v anisole.
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Scavenging Mechanism : Heat to 70 °C for 12 hours. Causality: TFA protonates the PMB ether, driving the cleavage. Anisole is strictly required as a highly nucleophilic carbocation scavenger. Without it, the liberated 4-methoxybenzyl carbocation would indiscriminately re-alkylate the triazole nitrogens, destroying the yield.
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Isolation : Concentrate under reduced pressure. Purify the residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient) to yield the pure 5-bromo-4-cyclopropyl-1H-1,2,3-triazole.
Analytical Characterization Standards
To verify the integrity of the synthesized compound, the following analytical benchmarks must be met:
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1 H NMR (DMSO-d 6 , 400 MHz) : The cyclopropyl protons will appear as distinct multiplets. Expect a multiplet at δ 1.95-2.05 ppm (1H, CH) and a multiplet at δ 0.85-1.05 ppm (4H, CH 2 ). The triazole N-H proton will appear as a broad singlet far downfield, typically between δ 14.0 - 15.5 ppm, depending on concentration and trace water content.
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13 C NMR (DMSO-d 6 , 100 MHz) : The triazole core carbons are highly diagnostic. The C4 (attached to cyclopropyl) will appear around δ 148 ppm, while the C5 (attached to bromine) will be shielded by the heavy atom effect, appearing near δ 105-110 ppm.
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Mass Spectrometry (ESI-MS) : The presence of the bromine atom will be unequivocally confirmed by its isotopic signature. The mass spectrum will show a 1:1 ratio of the [M+H] + peaks at m/z 188.0 and 190.0, corresponding to the 79 Br and 81 Br isotopes, respectively.
References
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Chemikart Chemical Database . "1346948-93-3 | A2B Chem". Chemikart. Available at:[Link]
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ResearchGate / European Journal of Organic Chemistry . "General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles". Wiley. Available at:[Link]
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ACS Omega . "Versatile Synthetic Platform for 1,2,3-Triazole Chemistry". American Chemical Society. Available at:[Link]
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The Journal of Organic Chemistry . "Recyclable Gold Catalyst for the Stereoselective Thioallylation of Alkynes". American Chemical Society. Available at:[Link]
